molecular formula C19H15ClFN3O4 B2734213 2-[4-(3-chloro-4-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(4-fluorophenyl)acetamide CAS No. 898463-87-1

2-[4-(3-chloro-4-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(4-fluorophenyl)acetamide

Cat. No.: B2734213
CAS No.: 898463-87-1
M. Wt: 403.79
InChI Key: RZDIOIYXBYQLHF-UHFFFAOYSA-N
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Description

2-[4-(3-chloro-4-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(4-fluorophenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a tetrahydropyrazinone core, substituted with chloro, methoxy, and fluorophenyl groups, making it an interesting subject for chemical and pharmaceutical research.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or receptor binding.

    Medicine: The compound’s potential pharmacological properties could be explored for the development of new therapeutic agents, particularly in areas such as anti-inflammatory, anticancer, or antimicrobial research.

    Industry: It may find applications in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-chloro-4-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(4-fluorophenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core tetrahydropyrazinone structure, followed by the introduction of the chloro, methoxy, and fluorophenyl substituents through various substitution reactions. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and fluorinating agents under controlled conditions to ensure the desired substitutions occur efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions using automated reactors to maintain precise control over reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents to optimize reaction rates and yields would be essential. Purification steps, including crystallization and chromatography, would be employed to isolate the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-chloro-4-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The chloro, methoxy, and fluorophenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Mechanism of Action

The mechanism of action of 2-[4-(3-chloro-4-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(4-fluorophenyl)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.

    Receptor Binding: It may act as an agonist or antagonist at certain receptors, modulating signal transduction pathways and altering cellular responses.

    Pathway Modulation: The compound could influence various biochemical pathways by interacting with key proteins or nucleic acids, leading to changes in gene expression or protein function.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4-methoxyphenyl isocyanate
  • (3-chloro-4-methoxyphenyl)(hydroxy)acetic acid

Uniqueness

Compared to similar compounds, 2-[4-(3-chloro-4-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(4-fluorophenyl)acetamide stands out due to its unique combination of substituents and the presence of the tetrahydropyrazinone core. This structural uniqueness may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[4-(3-chloro-4-methoxyphenyl)-2,3-dioxopyrazin-1-yl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFN3O4/c1-28-16-7-6-14(10-15(16)20)24-9-8-23(18(26)19(24)27)11-17(25)22-13-4-2-12(21)3-5-13/h2-10H,11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZDIOIYXBYQLHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C=CN(C(=O)C2=O)CC(=O)NC3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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